REACTION_CXSMILES
|
[Li][CH2:2][CH2:3][CH2:4][CH3:5].[CH3:6][N:7](P(N(C)C)(N(C)C)=O)[CH3:8].N1[CH:22]=[CH:21][CH:20]=[C:19]([CH:23]=O)C=1.O.[CH2:26]1[CH2:30]O[CH2:28][CH2:27]1>>[CH:19]([C:20]1[CH:6]=[N:7][CH:8]=[CH:22][CH:21]=1)=[CH:23][CH2:5][CH2:4][CH2:3][CH2:2][CH2:30][CH2:26][CH2:27][CH3:28]
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Name
|
1-triphenylphosphononyl bromide
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
4.5 mL
|
Type
|
reactant
|
Smiles
|
CN(C)P(=O)(N(C)C)N(C)C
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)C=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was warmed to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 2 hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
this was extracted with Et2O
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated NH4Cl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
ADDITION
|
Details
|
Hexanes were added to the resulting residue
|
Type
|
CUSTOM
|
Details
|
decanted
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by flash chromatography (9×3 cm, silica gel, 1:1 hexanes/EtOAc)
|
Type
|
CUSTOM
|
Details
|
to yield 777 mg (77%) of title pyridine as a yellow oil
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |